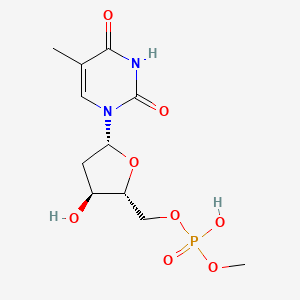

Methyl thymidine 5'-phosphate

CAS No.: 55728-65-9

Cat. No.: VC16994840

Molecular Formula: C11H17N2O8P

Molecular Weight: 336.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55728-65-9 |

|---|---|

| Molecular Formula | C11H17N2O8P |

| Molecular Weight | 336.23 g/mol |

| IUPAC Name | [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methyl hydrogen phosphate |

| Standard InChI | InChI=1S/C11H17N2O8P/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(21-9)5-20-22(17,18)19-2/h4,7-9,14H,3,5H2,1-2H3,(H,17,18)(H,12,15,16)/t7-,8+,9+/m0/s1 |

| Standard InChI Key | IJTUGJOZUVUTDF-DJLDLDEBSA-N |

| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC)O |

| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC)O |

Introduction

Chemical Identification and Structural Properties

Methyl thymidine 5'-phosphate is a phosphorylated nucleoside with the molecular formula C₁₁H₁₇N₂O₈P and a molecular weight of 336.23 g/mol. Its IUPAC name, [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methyl hydrogen phosphate, reflects the methylation at the phosphate group and the thymine base. Structurally, it differs from TMP by the addition of a methyl group to the phosphate moiety, which may alter its solubility, stability, and interaction with enzymes .

Comparative Analysis with Thymidine 5'-Monophosphate (TMP)

| Property | Methyl Thymidine 5'-Phosphate | Thymidine 5'-Monophosphate (TMP) |

|---|---|---|

| CAS No. | 55728-65-9 | 365-07-1 |

| Molecular Formula | C₁₁H₁₇N₂O₈P | C₁₀H₁₅N₂O₈P |

| Molecular Weight | 336.23 g/mol | 322.21 g/mol |

| Key Modification | Methylated phosphate | Unmodified phosphate |

| Biological Prevalence | Rare | Ubiquitous in DNA synthesis |

The methylation likely reduces the compound’s polarity, potentially enhancing membrane permeability compared to TMP . This property has been explored in prodrug strategies, where phosphate-masked nucleotides are designed to bypass cellular uptake barriers .

Challenges and Future Directions

The primary barrier to studying methyl thymidine 5'-phosphate is its scarcity in biological systems and the absence of targeted synthetic protocols. Future research should prioritize:

-

Synthetic Optimization: Developing reproducible methods for large-scale production.

-

Enzymatic Profiling: Assessing interactions with thymidylate synthase, nucleotidases, and DNA polymerases.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume